![molecular formula C12H18O4 B14303968 Ethyl [4-(acetyloxy)cyclohexylidene]acetate CAS No. 113931-83-2](/img/structure/B14303968.png)
Ethyl [4-(acetyloxy)cyclohexylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-(acetyloxy)cyclohexylidene]acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a cyclohexylidene ring with an acetyloxy group and an ethyl acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl [4-(acetyloxy)cyclohexylidene]acetate can be synthesized through the esterification of 4-(acetyloxy)cyclohexanone with ethyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
[ \text{4-(Acetyloxy)cyclohexanone} + \text{Ethyl acetate} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and catalysts, along with precise control of reaction conditions, ensures the consistent production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [4-(acetyloxy)cyclohexylidene]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(acetyloxy)cyclohexanone and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Hydrolysis: 4-(Acetyloxy)cyclohexanone and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Ethyl [4-(acetyloxy)cyclohexylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl [4-(acetyloxy)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release active components that may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Ethyl [4-(acetyloxy)cyclohexylidene]acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its cyclohexylidene ring and acetyloxy group, which confer distinct chemical properties and reactivity.
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An aromatic ester used in perfumes and as a solvent.
This compound stands out due to its unique structure, making it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
113931-83-2 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
ethyl 2-(4-acetyloxycyclohexylidene)acetate |
InChI |
InChI=1S/C12H18O4/c1-3-15-12(14)8-10-4-6-11(7-5-10)16-9(2)13/h8,11H,3-7H2,1-2H3 |
Clé InChI |
QOIZORNUTPHDSB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1CCC(CC1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


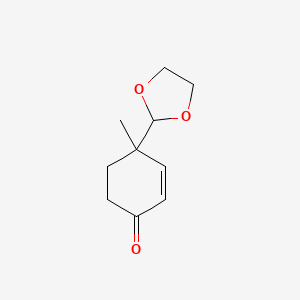
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)
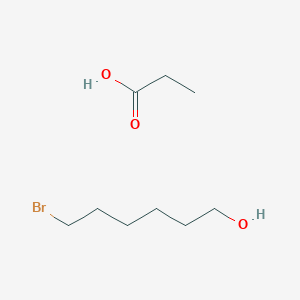
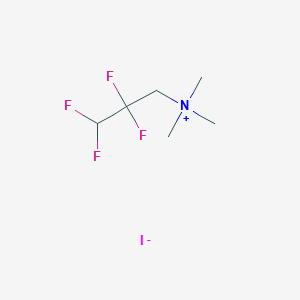
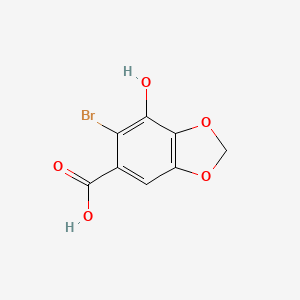
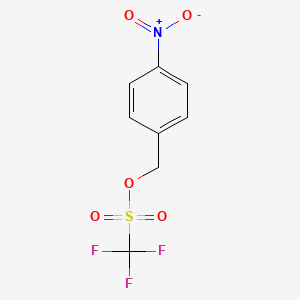
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
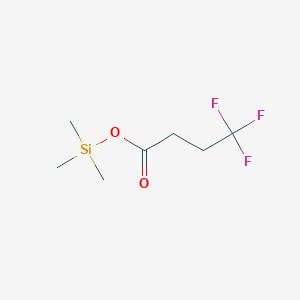
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
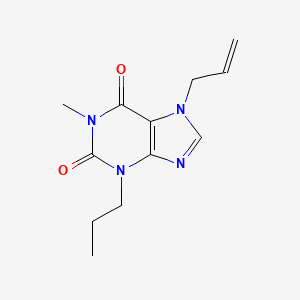
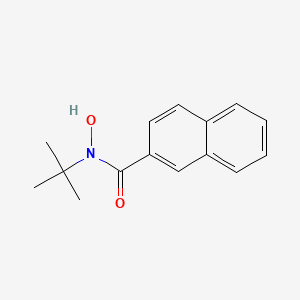
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
